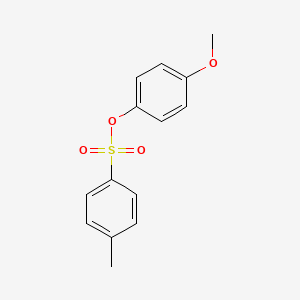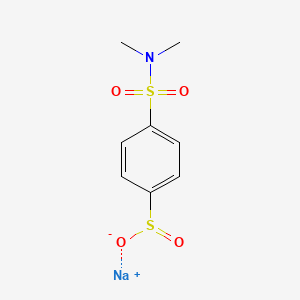
sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate, also known as DMSBS, is a synthetic organic compound commonly used in the synthesis of pharmaceuticals and other compounds. It has a wide range of applications, from drug development to industrial processes. DMSBS is a strong base that is highly soluble in water, making it an ideal choice for use in a variety of laboratory experiments.
Aplicaciones Científicas De Investigación
Sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate has a wide range of applications in the scientific research field. It is commonly used in the synthesis of pharmaceuticals and other compounds. It is also used in the synthesis of fluorescent dyes, which are used in a variety of imaging techniques. sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate is also used in the synthesis of organometallic compounds, which are important in catalysis and other organic reactions. Additionally, sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate is used in the synthesis of polymers, which are used in a variety of industrial applications.
Mecanismo De Acción
The mechanism of action of sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate is not fully understood. It is believed that the compound acts as a proton transfer agent, transferring protons from the benzene ring to the sulfinate group. This results in the formation of a new bond between the two groups, which is necessary for the synthesis of pharmaceuticals and other compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate are not fully understood. However, it is believed that the compound has no significant toxicity in humans. Additionally, sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate does not appear to interact with other drugs or substances. As such, it is generally considered to be safe for use in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate is its high solubility in water, which makes it ideal for use in a variety of laboratory experiments. Additionally, the compound is relatively inexpensive and easy to synthesize. However, it is important to note that the compound is a strong base, which can cause corrosion of laboratory equipment if not handled properly. Additionally, the compound is volatile, so it must be stored in a cool, dry place.
Direcciones Futuras
The potential future directions for sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate include further research into its mechanism of action, biochemical and physiological effects, and potential applications. Additionally, the compound could be used in the synthesis of new pharmaceuticals and other compounds. Furthermore, the compound could be used in the synthesis of new fluorescent dyes, organometallic compounds, and polymers. Finally, further research into the safety and toxicity of sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate could be conducted in order to ensure its safe use in laboratory experiments.
Métodos De Síntesis
The most common method of synthesizing sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate is through the reaction of dimethyl sulfoxide (DMSO) with benzene-1-sulfinic acid (BSA). The reaction is catalyzed by sodium hydroxide, and the resulting product is sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate. The reaction is generally conducted at temperatures between 80-90°C and can be completed in a few hours. The reaction can be monitored by thin-layer chromatography (TLC) and the final product can be isolated by column chromatography.
Propiedades
IUPAC Name |
sodium;4-(dimethylsulfamoyl)benzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S2.Na/c1-9(2)15(12,13)8-5-3-7(4-6-8)14(10)11;/h3-6H,1-2H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKFJXRLMGBSNV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10NNaO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 4-(dimethylsulfamoyl)benzene-1-sulfinate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

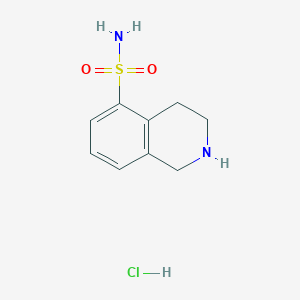


![1H-Pyrrolo[2,3-b]pyridine, 5-[4-(methylsulfonyl)phenyl]-](/img/structure/B6599524.png)

![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-phenoxyphenyl)propanoic acid](/img/structure/B6599532.png)


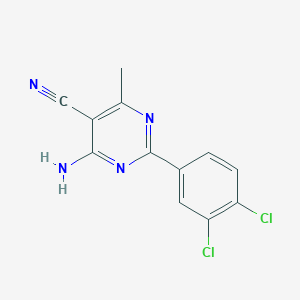
![(2R,3S)-1-[(1R)-2-methoxy-1-phenylethyl]-2-(trifluoromethyl)azetidin-3-ol](/img/structure/B6599553.png)
![2-benzyl-1-methyl-2-azabicyclo[2.1.1]hexane](/img/structure/B6599564.png)
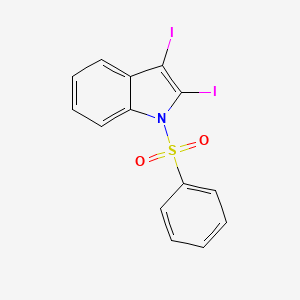
![4-bromo-5-{[2-(1H-imidazol-2-yl)ethyl]amino}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B6599591.png)
